molecular formula C8H10BNO4 B2617439 [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid CAS No. 2377610-41-6

[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid

Cat. No.: B2617439
CAS No.: 2377610-41-6
M. Wt: 194.98
InChI Key: DWDOGEFTVTVBMP-UHFFFAOYSA-N
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Description

[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with an oxetan-3-yloxy moiety. This compound is of interest in medicinal chemistry and materials science due to the unique properties imparted by the oxetane ring, such as enhanced solubility, metabolic stability, and reduced steric hindrance compared to bulkier substituents .

Properties

IUPAC Name

[6-(oxetan-3-yloxy)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c11-9(12)6-1-2-8(10-3-6)14-7-4-13-5-7/h1-3,7,11-12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDOGEFTVTVBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2COC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment to Pyridine: The oxetane ring is then attached to the pyridine ring through a series of reactions, often involving nucleophilic substitution or coupling reactions.

    Introduction of the Boronic Acid Group:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a boron atom bonded to a hydroxyl group and a carbon atom from the pyridine structure, which allows it to engage in reversible covalent bonding with diols. This property makes it particularly useful in biochemical applications, where it can interact with biomolecules containing specific functional groups. The primary types of reactions that [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid can undergo include:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can modify the functional groups present.
  • Substitution : Undergoes nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Medicinal Chemistry

This compound is being explored as a potential building block for novel drug candidates. Its unique functional groups may contribute to the development of compounds with therapeutic applications, particularly in targeting specific biological pathways. Boronic acids have previously been studied for their roles in drug design, particularly as inhibitors for various enzymes.

Biochemical Probes

The boronic acid moiety allows this compound to function as a probe molecule for studying biological processes. It can be used to label biomolecules, enabling researchers to track interactions and localization within cells. This application is crucial for understanding cellular mechanisms and disease pathways.

Synthetic Chemistry

This compound serves as an essential intermediate in synthetic chemistry, particularly in the Suzuki–Miyaura cross-coupling reactions. It can be utilized to synthesize more complex molecules by coupling with various aryl and heteroaryl boronic acids, facilitating the creation of diverse chemical libraries for further biological evaluation.

Material Science

Due to its unique structure, this compound may have applications in material science, particularly in developing sensors or materials that respond to specific stimuli based on its chemical properties.

Mechanism of Action

The mechanism of action of [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The oxetane ring and pyridine moiety contribute to the compound’s stability and reactivity, allowing it to participate in a range of chemical and biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyridine boronic acid scaffold is highly modular, with substituent variations significantly influencing physical, chemical, and biological properties. Below is a comparison of [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid with key analogs:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Oxetan-3-yloxy C₈H₉BNO₄ 195.98 (calculated) Enhanced solubility, metabolic stability
(6-Ethoxypyridin-3-yl)boronic acid Ethoxy C₇H₁₀BNO₃ 181.97 (calculated) Intermediate in cross-coupling reactions
[6-(Trifluoromethoxy)pyridin-3-yl]boronic acid Trifluoromethoxy C₆H₅BF₃NO₃ 206.92 Improved lipophilicity, enzyme inhibition
[6-(Hexyloxy)pyridin-3-yl]boronic acid Hexyloxy C₁₁H₁₈BNO₃ 223.08 Increased hydrophobicity
[6-(Neopentyloxy)pyridin-3-yl]boronic acid Neopentyloxy (2,2-dimethylpropoxy) C₁₀H₁₆BNO₃ 209.05 Steric shielding, thermal stability
(6-Hydroxymethylpyridin-3-yl)boronic acid Hydroxymethyl C₆H₈BNO₃ 152.95 (calculated) Polar functionality for conjugation

Key Observations:

  • Oxetane vs. Alkoxy Groups : The oxetane ring provides a balance between steric bulk and polarity, offering advantages in solubility and metabolic stability over linear alkoxy groups (e.g., ethoxy, hexyloxy) .
  • Steric Effects : Neopentyloxy groups introduce significant steric hindrance, which may reduce off-target interactions but limit synthetic accessibility .

Physicochemical Properties

  • Solubility : Oxetane-containing compounds exhibit higher aqueous solubility compared to alkoxy analogs, critical for oral bioavailability .
  • Thermal Stability : Neopentyloxy and trifluoromethoxy groups enhance thermal stability, as evidenced by thermogravimetric analysis data in related compounds .

Biological Activity

[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a boronic acid functional group and a pyridine ring substituted with an oxetane moiety. This compound has been studied for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉BNO₄. The presence of the boronic acid group allows for reversible covalent interactions with diols, which is significant in various biological processes. The oxetane ring enhances the compound's stability and reactivity, making it suitable for biological applications.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with nucleophiles, such as hydroxyl groups present in biological molecules. This property is crucial for its role as an enzyme inhibitor, particularly against serine proteases and other enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition is primarily due to the formation of covalent bonds with active site residues.
  • Anticancer Properties : Preliminary studies suggest that compounds containing boronic acids may modulate signaling pathways critical for cell proliferation and survival, indicating potential anticancer activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits specific serine proteases, which play a critical role in various physiological processes. The IC50 values for these interactions were found to be in the low micromolar range, indicating significant potency .
  • Antimicrobial Activity : Research has indicated that derivatives of this compound may exhibit antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) studies highlighted the importance of the oxetane moiety in enhancing biological activity .
  • Therapeutic Applications : Ongoing research is focused on exploring the therapeutic applications of this compound, particularly as a precursor for drug development targeting diseases like cancer and infections caused by protozoa such as Trypanosoma brucei.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct biological properties attributed to the unique structural arrangement of this compound:

Compound NameStructural FeaturesBiological Activity
[4-(Oxetan-3-yloxy)pyridin-3-yl]boronic acidOxetane at position 4Moderate enzyme inhibition
[6-(Oxetan-3-yloxy)pyridin-2-yl]boronic acidBoronic acid at position 2Reduced potency compared to target compound
[6-(Oxetan-3-yloxy)pyridin-4-yl]boronic acidBoronic acid at position 4Similar inhibitory profile

Q & A

Basic Questions

Q. What are the common synthetic routes for [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid, and how are cross-coupling reactions optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid's reactivity with halogenated precursors. For example, in EP 4,374,877 A2 (2024), the boronic acid derivative reacts with iodinated or trifluoromethyl-substituted pyrimidines under palladium catalysis. Optimization involves controlling ligand selection (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature (60–100°C). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹¹B) is critical for confirming the boronic acid moiety and oxetane substitution. FT-IR identifies B–O and C–O stretches (~1350 cm⁻¹ and ~1200 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated in analogous boronic acids (e.g., C₁₃H₂₃BO₅F₃SSi, HRMS CI+ in ). XRD may resolve crystallographic ambiguities in derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use nitrile gloves and lab coats to prevent dermal exposure. Work in a fume hood to avoid inhalation. In case of skin contact, wash with water for 15 minutes. Store at 0–6°C in airtight containers, as recommended for structurally similar boronic acids (e.g., 6-(BOC-Methylamino)pyridine-3-boronic acid in ). Dispose of waste via inert solid adsorption (e.g., sand) .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound intermediates?

  • Methodological Answer : Boronic acids often form boroxines (cyclic trimers) under anhydrous conditions, complicating purification. Techniques include:

  • Hydration Control : Add stoichiometric water to hydrolyze boroxines back to monomeric boronic acid.
  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients for polar intermediates.
  • Crystallization : Co-crystallize with diethanolamine to stabilize the monomer, as seen in trifluoromethylpyridine boronic acid derivatives ( ) .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., boronic acid/boroxine interconversion).
  • DFT Calculations : Compare experimental and computed spectra (e.g., B3LYP/6-311+G(d,p) for 6-Bromo-3-Pyridinyl Boronic Acid in ).
  • Isotopic Labeling : Use ¹⁰B/¹¹B isotopes to distinguish boron environments .

Q. What role does this compound play in catalytic C–H activation or aryne chemistry?

  • Methodological Answer : The oxetane group enhances steric bulk, directing regioselectivity in metal-catalyzed reactions. For instance, in boryl aryne precursors ( ), analogous boronic acids participate in [2+2] cycloadditions or form biaryl linkages via C–H activation. The oxetane’s electron-donating properties stabilize transition states in Pd-catalyzed couplings .

Q. How does the oxetane substituent influence the stability of this compound under varying pH and temperature?

  • Methodological Answer : Oxetanes are prone to acid-catalyzed ring-opening. Stability studies should include:

  • pH Profiling : Monitor decomposition via LCMS in buffers (pH 2–12).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 150°C.
  • Long-Term Storage Tests : Compare degradation rates at –20°C vs. 4°C (recommended in ). For analogs like 5-Methoxypyridine-3-boronic acid, refrigeration at 0–6°C minimizes boroxine formation .

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